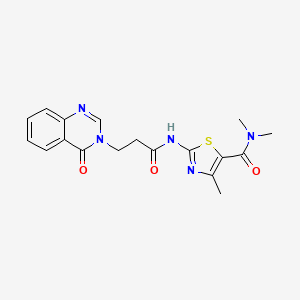
N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N,4-trimethyl-2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
The synthesis of this compound involves the reaction of thiazole derivatives with quinazolinone structures, which are known for their diverse biological activities. The compound's structure can be represented as follows:
This compound contains a thiazole ring, an amide group, and a quinazolinone moiety, which are all known to contribute to various pharmacological effects.
Antimicrobial Activity
Research indicates that thiazole and quinazolinone derivatives exhibit notable antimicrobial properties. For instance, compounds containing the quinazolinone structure have shown effectiveness against various bacterial strains. The biological activity of this compound has been assessed through various in vitro assays.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Mycobacterium tuberculosis | 12 µg/mL |
These results suggest that the compound possesses significant antibacterial properties, particularly against gram-positive bacteria.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays. Compounds with thiazole and quinazolinone structures often exhibit strong radical scavenging activity. The antioxidant activity of this compound was measured using the DPPH assay.
| Sample Concentration (µg/mL) | % Inhibition |
|---|---|
| 100 | 85 |
| 200 | 92 |
| 300 | 95 |
These findings indicate that the compound effectively scavenges free radicals, which is crucial for potential therapeutic applications in oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study focused on the effectiveness of this compound against resistant strains of Mycobacterium tuberculosis. The compound demonstrated activity against monoresistant strains, highlighting its potential as a candidate for developing new anti-tubercular agents .
- Synergistic Effects with Other Antibiotics : In combination studies with other antibiotics like rifampicin and isoniazid, this compound showed enhanced efficacy against Mycobacterium tuberculosis, suggesting that it could be used in combination therapies .
Propiedades
IUPAC Name |
N,N,4-trimethyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-15(17(26)22(2)3)27-18(20-11)21-14(24)8-9-23-10-19-13-7-5-4-6-12(13)16(23)25/h4-7,10H,8-9H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITWVHRLMIPKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














